molecular formula C21H22FN5O B5464106 3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine

Cat. No. B5464106
M. Wt: 379.4 g/mol
InChI Key: JEIWKDRDJMCFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FETPB and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

FETPB is believed to act as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of ion channels and the release of neurotransmitters.
Biochemical and Physiological Effects:
FETPB has been found to have a variety of biochemical and physiological effects, including the modulation of pain perception, the improvement of memory, and the regulation of mood. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FETPB in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor. However, one limitation is that FETPB may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on FETPB. One area of interest is the development of more selective sigma-1 receptor agonists that can be used to further study the role of this receptor in physiological processes. Another potential direction is the investigation of FETPB's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, FETPB could be studied in combination with other compounds to determine whether it has synergistic effects.

Synthesis Methods

The synthesis of FETPB involves the reaction of 2-(1H-tetrazol-5-yl)benzoic acid with 2-(2-fluorophenyl)ethylamine and piperidine in the presence of a coupling agent. The resulting compound is then purified using standard methods.

Scientific Research Applications

FETPB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-19-10-4-1-7-16(19)12-11-15-6-5-13-27(14-15)21(28)18-9-3-2-8-17(18)20-23-25-26-24-20/h1-4,7-10,15H,5-6,11-14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIWKDRDJMCFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)CCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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